
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C21H20N2O10 It is known for its unique structure, which includes three carboxylate groups and two nitrophenyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate typically involves the esterification of 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-bis(4-aminophenyl)propane-1,1,3-tricarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the nitrophenyl groups.
1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid: Similar structure but in the acid form rather than the ester form.
Uniqueness
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is unique due to the presence of both nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
494836-69-0 |
|---|---|
Molekularformel |
C21H20N2O10 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O10/c1-31-18(24)17(13-4-8-15(9-5-13)22(27)28)12-21(19(25)32-2,20(26)33-3)14-6-10-16(11-7-14)23(29)30/h4-11,17H,12H2,1-3H3 |
InChI-Schlüssel |
RRYZZWGFJBRYBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
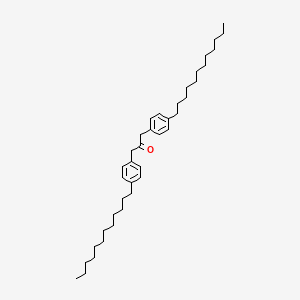
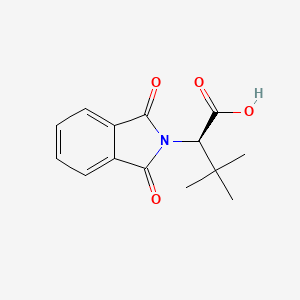

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)

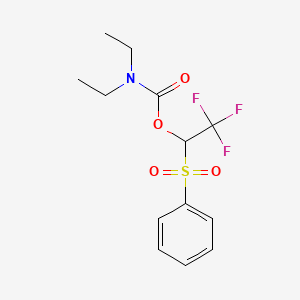
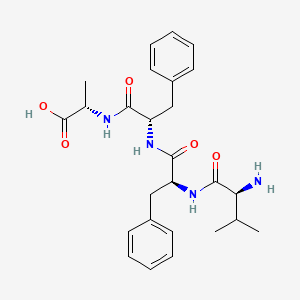
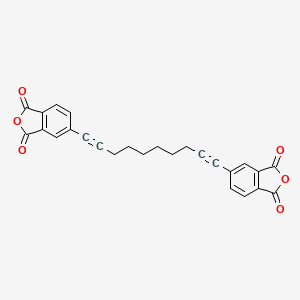
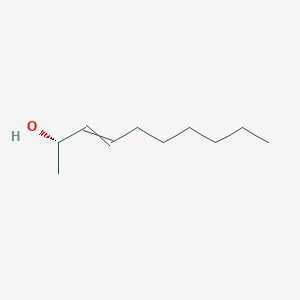
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
